molecular formula C10H10N2O2S B2563403 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide CAS No. 851176-07-3

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide

Cat. No.: B2563403
CAS No.: 851176-07-3
M. Wt: 222.26
InChI Key: BYSWJUVULRHVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide is a chemical compound with the CAS Number: 851176-07-3 . It has a molecular weight of 222.27 . The IUPAC name for this compound is (2E)-2-(aminocarbothioyl)-3-(2-hydroxyphenyl)-2-propenamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2S/c11-9(14)7(10(12)15)5-6-3-1-2-4-8(6)13/h1-5,13H,(H2,11,14)(H2,12,15)/b7-5+ . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Acrylamide Research in Baking Products

Acrylamide, chemically related to acrylamides like 2-propenamide, has been extensively studied due to its formation in high-carbohydrate heat-treated foods. Research has identified its toxic properties, including neurotoxicity and carcinogenicity. Studies aim at understanding the formation of acrylamide in bakery products and devising strategies to reduce its levels in foods, highlighting a significant concern for food safety and public health (Keramat et al., 2011).

Antimicrobial Activity of Eugenol

Eugenol, a hydroxyphenyl propene, exhibits extensive antimicrobial activity. It's a major constituent of clove oil and is used in foods and cosmetics. Recent scientific evidence supports its beneficial effects on human health, including its antioxidant and anti-inflammatory activities. Its antimicrobial activity, being effective against a broad spectrum of gram-negative and gram-positive bacteria, is of particular interest for both healthcare and food preservation (Marchese et al., 2017).

Biotechnological Production of Lactic Acid

Lactic acid production from biomass through fermentation is another area of scientific research relevant to chemical compounds and their applications. Lactic acid serves as a precursor for various chemicals such as pyruvic acid, acrylic acid, and others. This highlights the potential of biotechnological routes in producing value-added chemicals from renewable resources, emphasizing the importance of sustainable and green chemistry practices (Gao, Ma, & Xu, 2011).

Safety and Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

(E)-2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-9(14)7(10(12)15)5-6-3-1-2-4-8(6)13/h1-5,13H,(H2,11,14)(H2,12,15)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSWJUVULRHVHS-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C(=O)N)C(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C(=O)N)/C(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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